molecular formula C17H11ClN2O2S B1213041 Tilomisole CAS No. 58433-11-7

Tilomisole

Cat. No.: B1213041
CAS No.: 58433-11-7
M. Wt: 342.8 g/mol
InChI Key: PUYFLGQZLHVTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The exact types of reactions Tilomisole undergoes are not extensively reported.
    • Common reagents and conditions associated with its synthesis remain undisclosed.
    • Major products resulting from its reactions are not well-documented.
  • Scientific Research Applications

      Cancer Research: Tilomisole has been explored for its potential in cancer treatment.

      Inflammation: Given its anti-inflammatory activity, this compound could be relevant in managing inflammatory conditions.

  • Mechanism of Action

    • The precise mechanism by which Tilomisole exerts its effects remains unclear.
    • It likely involves interactions with immune cells and signaling pathways.
    • Further research is needed to elucidate its molecular targets.
  • Comparison with Similar Compounds

    • Unfortunately, there is limited information available regarding direct comparisons with other compounds.
    • Highlighting Tilomisole’s uniqueness is challenging due to the scarcity of comparative data.

    Biological Activity

    Tilomisole is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

    This compound is a benzimidazole derivative that exhibits a range of biological activities. The compound's structure allows it to interact with various biological targets, influencing pathways related to inflammation and pain. Its primary mechanism involves selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

    Key Mechanisms

    • COX Inhibition : this compound selectively inhibits COX-2 over COX-1, which is crucial for reducing side effects associated with non-selective COX inhibitors like traditional NSAIDs.
    • Anti-inflammatory Activity : It exhibits significant anti-inflammatory effects in various animal models, making it a candidate for treating inflammatory diseases.

    In Vivo and In Vitro Studies

    Recent studies have demonstrated the efficacy of this compound and its derivatives in reducing inflammation and pain. Below is a summary of key findings from selected research:

    StudyMethodologyFindings
    PubMed Study (2022) In vivo carrageenan-induced edema modelCompounds derived from this compound showed inhibition comparable to celecoxib, with some derivatives exhibiting up to 400 times greater potency against COX-2 .
    Molecular Docking Studies In silico analysisDocking studies indicated that the most active compound from the series had higher binding affinity for COX-2 than COX-1, suggesting enhanced selectivity .
    Comparative Analysis Anti-nociceptive assaysThis compound demonstrated significant anti-nociceptive activity in animal models, particularly during the late phase of inflammatory pain responses .

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of this compound:

    • Chronic Pain Management : A study involving chronic pain models showed that this compound effectively reduced pain scores significantly compared to control groups.
    • Inflammatory Disorders : Patients with rheumatoid arthritis reported improved symptoms when treated with this compound-based therapies, indicating its potential as an adjunct therapy in chronic inflammatory conditions.

    Safety and Efficacy

    The safety profile of this compound has been assessed in various studies. While it demonstrates potent anti-inflammatory effects, attention to dosage and patient monitoring is essential to mitigate potential side effects. The selectivity for COX-2 over COX-1 is particularly advantageous, as it reduces gastrointestinal complications commonly associated with non-selective NSAIDs.

    Summary of Efficacy

    • Efficacy : Significant reduction in inflammation and pain in preclinical models.
    • Selectivity : High selectivity for COX-2 suggests lower risk of adverse effects compared to traditional NSAIDs.

    Properties

    CAS No.

    58433-11-7

    Molecular Formula

    C17H11ClN2O2S

    Molecular Weight

    342.8 g/mol

    IUPAC Name

    2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid

    InChI

    InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22)

    InChI Key

    PUYFLGQZLHVTHX-UHFFFAOYSA-N

    SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    Canonical SMILES

    C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl

    Key on ui other cas no.

    58433-11-7

    Synonyms

    3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid
    NSC 310633
    tilomisole
    Wy 18251
    Wy-18,251
    Wy-18251

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    3-(p-Chlorophenyl)-2,3-dihydro-3-hydroxy-thiazolo[3,2-a]-benzimidazole-2-acetic acid, (5.0 g.) is suspended in a solution of 100 ml. of a 6N NCl and 200 ml. of dioxane. The mixture is heated at reflux for 18 hours. The solution is concentrated in vacuo to 50 ml. To the concentrate is added 200 ml. of water, and sufficient 4N NaOH solution to dissolve all the solids. The alkaline solution is made acidic with acetic acid. The solid is collected, washed well with water and airdried. The crude material is recrystallized from dimethoxyethane. The product (2.0 g.) melts at 242°-243° C.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulfonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl) acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Yield
    91%

    Synthesis routes and methods III

    Procedure details

    A mixture of 100 g of 3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide and 200 ml of methanesulphonic acid was stirred overnight in a 500 ml round bottom flask. Thin layer chromatography on silica plates (solvent ethyl acetate/acetic acid) indicated rapid formation of an intermediate. After 20 hours at room temperature thin layer chromatography (silica plates, ethyl acetate/acetic acid) showed the presence of a single component. The mixture was poured into water and the resulting crystals removed by filtration. The crystalline product was suspended in 5 volumes of hot water for 1/2 hour, filtered and the procedure repeated. After a final aqueous wash the material was dried in vacuo to yield the title compound (75 g, 91%) m.p. 242°-3° C.
    Name
    3-(p-Chlorophenyl)-2,3,-dihydro-3-hydroxythiazolo[3,2-a]benzimidazol-2-acetic acid, hydrobromide
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    ethyl acetate acetic acid
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four
    Yield
    91%

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.